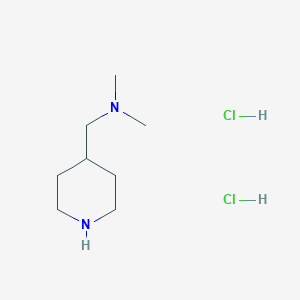

N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-piperidin-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-3-5-9-6-4-8;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEUUXMQPFMKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The classical synthetic approach to N,N-Dimethyl-1-(piperidin-4-yl)methanamine involves the reaction of piperidine with formaldehyde and dimethylamine under basic conditions. The process can be summarized as follows:

- Reactants: Piperidine, formaldehyde, dimethylamine

- Catalyst: Sodium hydroxide or other suitable bases

- Reaction Conditions: Typically conducted at room temperature with continuous stirring to facilitate the formation of the tertiary amine via reductive amination.

The reaction mechanism involves initial formation of an iminium intermediate between piperidine and formaldehyde, which is subsequently attacked by dimethylamine to yield the N,N-dimethylated product. The reaction is generally performed in aqueous or mixed solvent systems to ensure solubility of reactants and control of reaction kinetics.

Methylation Step

In some protocols, the dimethylation of 1-(piperidin-4-yl)methanamine is achieved by methylation using methyl iodide or dimethyl sulfate after initial amine formation. This step is typically carried out under controlled temperature conditions (0–5°C) to minimize side reactions and optimize yield.

Industrial Production Techniques

Industrial synthesis often employs continuous flow reactors to enhance reaction control, safety, and scalability. Automated systems allow precise adjustment of reaction parameters such as temperature, pH, and reactant feed rates, leading to improved product consistency and higher yields. Post-reaction purification typically involves crystallization or salt formation with hydrochloric acid to obtain the dihydrochloride salt, which improves compound stability and handling.

Purification and Characterization

Purification of the dihydrochloride salt is commonly achieved through recrystallization from ethanol/water mixtures or by chromatographic techniques. Analytical methods for confirming product identity and purity include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR provide detailed structural information; typical chemical shifts for piperidine ring protons appear between δ 2.2–3.1 ppm, while dimethylamino groups show singlets near δ 2.2–2.4 ppm.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically aiming for ≥99% purity with UV detection at 210–254 nm.

- Gas Chromatography-Mass Spectrometry (GC-MS): Employed for impurity profiling and residual solvent analysis.

- Data Table: Typical Reaction Parameters and Yields

| Step | Reactants | Conditions | Catalyst/Base | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive amination | Piperidine, formaldehyde, dimethylamine | Aqueous solution, stirring | NaOH (0.1–1 M) | 20–25°C (room temp) | 75–85 | Reaction time: 4–6 hours |

| Methylation (optional) | 1-(Piperidin-4-yl)methanamine, methyl iodide or dimethyl sulfate | Organic solvent (e.g., acetonitrile) | Base (e.g., K2CO3) | 0–5°C | 80–90 | Controlled addition to avoid overmethylation |

| Salt formation | Free base + HCl | Ethanol/water mixture | N/A | Ambient | >95 | Crystallization to obtain dihydrochloride salt |

- Stoichiometry Adjustment: Precise molar ratios of piperidine, formaldehyde, and dimethylamine improve conversion efficiency.

- Temperature Control: Lower temperatures during methylation reduce side reactions and improve selectivity.

- Solvent Selection: Mixed aqueous-organic solvents enhance solubility and reaction rates.

- Catalyst Concentration: Optimizing base concentration balances reaction speed and minimizes degradation.

- Continuous Flow Processing: Enables fine control over residence time and mixing, improving reproducibility and scalability.

- NMR spectroscopy confirms the presence of the dimethylamino group and the piperidine ring with characteristic chemical shifts.

- Mass spectrometry validates the molecular ion peak consistent with C₈H₁₈N₂.

- HPLC purity assessments ensure pharmaceutical-grade quality, with impurity profiles monitored by GC-MS or LC-MS/MS.

- Studies indicate that the dihydrochloride salt form enhances compound stability and solubility, facilitating downstream applications.

The preparation of N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride is well-established through reductive amination of piperidine with formaldehyde and dimethylamine under basic conditions, optionally followed by methylation using methyl iodide or dimethyl sulfate. Industrial synthesis benefits from continuous flow reactors and automated control to optimize yield and purity. Purification via crystallization to the dihydrochloride salt form is standard, with rigorous analytical characterization ensuring product quality. Optimization of reaction parameters such as temperature, stoichiometry, and solvent system is critical for maximizing efficiency and reproducibility.

This comprehensive synthesis framework supports the compound’s use in pharmaceutical research and organic synthesis, underpinning its role as a versatile intermediate in medicinal chemistry.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

-

Oxidation:

- This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

-

Reduction:

- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

-

Substitution:

- Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride; performed in an inert atmosphere.

Substitution: Various nucleophiles; reactions are often conducted in polar solvents like ethanol or methanol.

Major Products:

Oxidation: N-oxides of the original compound.

Reduction: Secondary amines.

Substitution: Compounds with different nucleophilic groups replacing the dimethylamine group.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₈H₁₉ClN₂

- Molecular Weight : 176.71 g/mol

- Physical State : Typically exists as a colorless solid or liquid in its hydrochloride form.

- Solubility : Highly soluble in water due to its hydrochloride salt form, enhancing its usability in laboratory settings.

Biochemical Applications

N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride has been utilized in various biochemical studies, particularly focusing on neurotransmitter systems. The compound's structure allows it to act as a ligand for several receptors, making it valuable for understanding complex neurobiological processes.

Neurotransmitter Interaction Studies

Research indicates that this compound interacts with neurotransmitter receptors such as serotonin and dopamine receptors. These interactions are crucial for mood regulation and cognitive functions. Studies often employ radiolabeled ligands or computational modeling to explore binding affinities and predict interaction sites .

Receptor Modulation

The compound acts as a ligand for G-protein-coupled receptors (GPCRs) and N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity and memory function. This receptor modulation suggests potential applications in treating neurological disorders .

Therapeutic Implications

This compound has been investigated for its potential therapeutic effects in various conditions:

- Cognitive Disorders : Its interaction with serotonin receptors positions it as a candidate for research into treatments for depression and anxiety disorders.

- Neurodegenerative Diseases : The compound's ability to modulate neurotransmitter systems may offer insights into therapies for conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the applications of this compound in scientific research:

Wirkmechanismus

The mechanism by which N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific receptors in the nervous system, influencing neurotransmitter release and uptake. This interaction can modulate various physiological processes, making it a valuable tool in neuropharmacological research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally and functionally analogous molecules, focusing on substituent effects , biological activity , and physicochemical properties .

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact on Activity :

- The imidazothiazole derivative (6a) exhibits 100-fold greater COX-2 inhibition (IC50: 0.08 µM) compared to simpler piperidine analogs, attributed to the methylsulfonylphenyl group enhancing hydrophobic interactions with the enzyme’s active site .

- Triazole- and thiazole-containing analogs (e.g., ) show divergent applications (kinase inhibition vs. peptide synthesis), highlighting the role of heterocycles in target specificity.

Salt Forms and Solubility :

- Dihydrochloride salts (e.g., ) generally exhibit improved aqueous solubility compared to free bases, critical for in vitro assays.

Structural Flexibility :

- Substitution at the piperidine 4-position (e.g., bromobenzyl in ) modulates lipophilicity and blood-brain barrier penetration , whereas dimethylamine groups (as in the target compound) may enhance metabolic stability .

Research Implications

- Drug Design : The piperidine scaffold’s versatility allows tuning for CNS-targeted therapies (e.g., via bromobenzyl groups) or peripheral anti-inflammatory agents (via COX-2-selective imidazothiazoles) .

- Limitations : Lack of direct activity data for the target compound necessitates further enzymatic or cellular assays to validate inferred COX-2 inhibition .

Biologische Aktivität

N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring attached to a dimethylamino group. The synthesis typically involves the reaction of piperidine with formaldehyde and dimethylamine under controlled conditions, resulting in high yields of the desired product. The overall reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may act as an antagonist or modulator at specific molecular targets, influencing pathways related to cell signaling, neurotransmission, and other physiological processes.

1. Antagonistic Effects on Chemokine Receptors

Recent studies have highlighted the compound's potential as an antagonist of the CXCR4 chemokine receptor. This receptor plays a crucial role in cancer metastasis and immune response modulation. In a study examining various piperidine derivatives, N,N-dimethyl-1-(piperidin-4-yl)methanamine was found to inhibit CXCR4 with significant potency, suggesting its utility in cancer therapeutics .

2. Neurotransmitter Modulation

The compound's structural similarities to known neurotransmitter modulators suggest potential applications in neuropharmacology. It may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions. Preliminary data indicate that it could enhance dopaminergic activity, making it a candidate for further exploration in treating neurological disorders .

3. Toxicological Profile

Toxicological assessments have shown that this compound exhibits low toxicity in various models. Studies indicate minimal respiratory irritation and a lack of harmful effects upon ingestion or skin contact, supporting its safety for potential therapeutic applications .

Case Studies

Case Study 1: CXCR4 Antagonism

In a pharmacological evaluation involving several derivatives of piperidine, this compound demonstrated significant inhibition of CXCR4-mediated cell migration in vitro. The IC50 value for this inhibition was found to be approximately 50 nM, indicating strong activity against this receptor .

Case Study 2: Neuropharmacological Effects

A study assessing the effects of various piperidine derivatives on dopaminergic signaling revealed that this compound could enhance dopamine release in neuronal cultures. This effect was dose-dependent, with notable increases observed at concentrations ranging from 10 µM to 100 µM .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key characteristics:

| Compound Name | Target Receptor | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | CXCR4 | 50 | Antagonist |

| N,N-Dimethyl-1-(piperidin-2-yl)phenylmethanamine | PD-L1 | 75 | Antagonist |

| Piperidine-based analogs | Various | Varies | Modulators |

Q & A

Q. What are the recommended analytical techniques for characterizing N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride?

Characterization typically involves a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with piperidine ring protons appearing between δ 1.5–3.0 ppm and dimethylamine protons as singlets near δ 2.2–2.5 ppm .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., Primesep 100 column) with UV detection ensures purity (>98%) and identifies impurities. Mobile phases often include acetonitrile/water with trifluoroacetic acid as an ion-pairing agent .

- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 271.18 for [M+H]⁺) .

Q. How does solubility vary for this compound under different conditions?

The dihydrochloride salt enhances water solubility compared to the free base. Key solubility

- Aqueous solubility: >50 mg/mL in water at 25°C due to ionic interactions .

- Organic solvents: Moderately soluble in methanol (>20 mg/mL) but poorly soluble in non-polar solvents like hexane. Adjusting pH (e.g., basification with NaOH) precipitates the free base for organic-phase reactions .

- Temperature effects: Solubility increases with temperature; however, prolonged heating may degrade the compound .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory for weighing and synthesis steps .

- Storage: Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Desiccants (e.g., silica gel) mitigate moisture absorption .

- Spill management: Neutralize spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. What are the common side reactions during the synthesis of this compound, and how can they be mitigated?

- N-Methylation over-alkylation: Competing alkylation at the piperidine nitrogen can occur. To suppress this, use controlled stoichiometry (e.g., 1.1 eq of methylating agent) and low temperatures (0–5°C) .

- Byproduct formation: Hydrochloride salt formation may yield residual HCl. Neutralize excess acid with aqueous NaOH and recrystallize from ethanol/water to improve purity .

- Oxidative degradation: The tertiary amine is prone to oxidation. Add antioxidants (e.g., BHT) during storage and conduct reactions under inert atmospheres (N₂/Ar) .

Q. How does the compound’s stability under varying pH affect experimental outcomes in biological assays?

- Acidic conditions (pH < 3): The dihydrochloride salt remains stable but may protonate further, altering cell membrane permeability in vitro .

- Neutral to basic conditions (pH 7–9): Partial deprotonation reduces solubility, leading to precipitation. Buffer systems (e.g., PBS at pH 7.4) require solubility enhancers like cyclodextrins .

- Long-term stability: Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials .

Q. What strategies resolve contradictory bioactivity data in receptor-binding studies involving this compound?

- Receptor subtype specificity: Use radioligand displacement assays (e.g., ³H-labeled antagonists) to differentiate binding affinities for related GPCRs (e.g., σ-1 vs. σ-2 receptors) .

- Metabolic interference: Pre-incubate liver microsomes to assess metabolite interference. LC-MS/MS can identify active metabolites competing with the parent compound .

- Allosteric vs. orthosteric effects: Employ Schild analysis or FRET-based assays to distinguish binding modes .

Methodological Considerations

Q. What synthetic routes yield high-purity this compound?

- Route 1: Reductive amination of piperidin-4-ylmethanamine with formaldehyde and sodium cyanoborohydride, followed by HCl salt formation .

- Route 2: Alkylation of 1-(piperidin-4-yl)methanamine with methyl iodide in DMF, purified via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .

- Yield optimization: Microwave-assisted synthesis (100°C, 30 min) improves yields to >85% compared to conventional heating (60°C, 12 h) .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.